N4-cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine N4-cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.: 2097937-92-1
VCID: VC3031995
InChI: InChI=1S/C14H23N5/c1-18(2)13-9-14(17-10-16-13)19(11-3-4-11)12-5-7-15-8-6-12/h9-12,15H,3-8H2,1-2H3
SMILES: CN(C)C1=CC(=NC=N1)N(C2CC2)C3CCNCC3
Molecular Formula: C14H23N5
Molecular Weight: 261.37 g/mol

N4-cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine

CAS No.: 2097937-92-1

Cat. No.: VC3031995

Molecular Formula: C14H23N5

Molecular Weight: 261.37 g/mol

* For research use only. Not for human or veterinary use.

N4-cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine - 2097937-92-1

Specification

CAS No. 2097937-92-1
Molecular Formula C14H23N5
Molecular Weight 261.37 g/mol
IUPAC Name 4-N-cyclopropyl-6-N,6-N-dimethyl-4-N-piperidin-4-ylpyrimidine-4,6-diamine
Standard InChI InChI=1S/C14H23N5/c1-18(2)13-9-14(17-10-16-13)19(11-3-4-11)12-5-7-15-8-6-12/h9-12,15H,3-8H2,1-2H3
Standard InChI Key DJZXITPBEASASF-UHFFFAOYSA-N
SMILES CN(C)C1=CC(=NC=N1)N(C2CC2)C3CCNCC3
Canonical SMILES CN(C)C1=CC(=NC=N1)N(C2CC2)C3CCNCC3

Introduction

The compound N4-cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine is a synthetic heterocyclic organic molecule. It belongs to the pyrimidine derivatives, characterized by a pyrimidine ring substituted with functional groups that enhance its chemical and biological properties. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for drug development targeting specific enzymes or receptors.

Synthesis

The synthesis of pyrimidine derivatives like this compound generally involves:

  • Formation of the pyrimidine core: Using condensation reactions between β-dicarbonyl compounds and amidines or guanidines.

  • Substitution at N4 and N6 positions: Employing alkylation or reductive amination techniques to introduce cyclopropyl and dimethyl groups.

  • Incorporation of the piperidinyl group: Achieved through nucleophilic substitution or coupling reactions.

Potential Applications

This compound's structural features make it a promising candidate for several applications:

  • Pharmacological Activity:

    • Pyrimidine derivatives are known inhibitors of enzymes like kinases or dihydrofolate reductase, which are critical in cancer and infectious disease pathways .

    • The piperidinyl group may enhance receptor binding affinity, such as for dopamine or norepinephrine transporters .

  • Anti-inflammatory Properties:

    • Similar pyrimidine compounds have demonstrated inhibition of nitric oxide production in immune cells .

  • Antitumor Potential:

    • Structural analogs have shown efficacy as antiangiogenic agents by targeting vascular endothelial growth factor receptors (VEGFR) .

Biological Evaluation

Biological activity testing typically involves:

  • Enzyme Inhibition Assays: Screening for kinase or receptor inhibition.

  • Cell-Based Assays: Evaluating cytotoxicity in cancer cell lines or anti-inflammatory effects in immune cells.

  • Pharmacokinetics Studies: Assessing solubility, stability, and bioavailability.

Research Findings

Table summarizing findings from studies on related compounds:

Study FocusKey FindingsReference
VEGFR InhibitionPyrimidine derivatives inhibit VEGFR-2, showing potential as antiangiogenic agents
Dopamine Transporter AffinityPiperidine-containing compounds exhibit high affinity for dopamine transporters
Nitric Oxide Production InhibitionSubstituted pyrimidines suppress immune-related nitric oxide production

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator